molecular formula C9H8N6 B11029299 6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine

6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11029299
M. Wt: 200.20 g/mol
InChI Key: XSYDJDYYJLZZNL-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 5-aminopyrazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in kinases and other proteins involved in signal transduction.

    Medicine: It is investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In signal transduction pathways, it may interfere with protein-protein interactions or modulate the activity of kinases, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but lacking the 6-(1H-pyrazol-5-yl) substituent.

    Pyrazolopyrimidine derivatives: These compounds share the core structure but differ in the nature and position of substituents, affecting their biological activity and chemical properties.

Uniqueness

6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and reactivity profiles compared to other pyrazolopyrimidine derivatives. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C9H8N6/c10-9-6(7-1-3-12-14-7)5-11-8-2-4-13-15(8)9/h1-5H,10H2,(H,12,14)

InChI Key

XSYDJDYYJLZZNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=C(N3C(=CC=N3)N=C2)N

Origin of Product

United States

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